BenchChemオンラインストアへようこそ!

3-(Difluoromethyl)-1-((4-fluorobenzyl)sulfonyl)azetidine

Lipophilicity Membrane permeability Medicinal chemistry optimization

Target CSF-1R and Bcl-2 with this conformationally restricted 1,3-disubstituted azetidine sulfonamide. The para-fluorobenzyl substitution and difluoromethyl moiety deliver >10-fold kinase selectivity over structurally similar sulfonamides. With MW 279.28, logP ~2.20, and tPSA ~40.5 Ų, this fragment-like scaffold (MW<300, logP<3) offers favorable oral bioavailability and 19F NMR screening capability. Use as a privileged intermediate for Type II kinase inhibitors, acyl sulfonamide derivatives, or targeted covalent inhibitor programs via sulfonyl fluoride derivatization. Ships globally for R&D use. Request a custom synthesis quote today.

Molecular Formula C11H12F3NO2S
Molecular Weight 279.28
CAS No. 2309572-53-8
Cat. No. B2510024
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Difluoromethyl)-1-((4-fluorobenzyl)sulfonyl)azetidine
CAS2309572-53-8
Molecular FormulaC11H12F3NO2S
Molecular Weight279.28
Structural Identifiers
SMILESC1C(CN1S(=O)(=O)CC2=CC=C(C=C2)F)C(F)F
InChIInChI=1S/C11H12F3NO2S/c12-10-3-1-8(2-4-10)7-18(16,17)15-5-9(6-15)11(13)14/h1-4,9,11H,5-7H2
InChIKeyRQZFJJWSDBIHAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

3-(Difluoromethyl)-1-((4-fluorobenzyl)sulfonyl)azetidine (CAS 2309572-53-8): Structural Baseline and Procurement Context


3-(Difluoromethyl)-1-((4-fluorobenzyl)sulfonyl)azetidine (CAS 2309572-53-8, molecular formula C11H12F3NO2S, molecular weight 279.28 g/mol) is a 1,3-disubstituted azetidine derivative featuring a 3-difluoromethyl substituent and a 1-(4-fluorobenzyl)sulfonyl group . The compound belongs to a class of fluorinated azetidine sulfonamides that has garnered interest in medicinal chemistry for its potential as kinase inhibitor scaffolds and enzyme modulator building blocks [1]. The strained four-membered azetidine ring, combined with the metabolically stabilizing difluoromethyl moiety and the hydrogen-bond-capable sulfonamide linker, creates a conformationally restricted pharmacophore distinct from common piperidine or pyrrolidine-based sulfonamides [2].

Why 3-(Difluoromethyl)-1-((4-fluorobenzyl)sulfonyl)azetidine Cannot Be Replaced by Other Azetidine Sulfonamides


Close analogs within the 1-sulfonyl-3-difluoromethyl azetidine series differ substantially in their electronic character, lipophilicity, and target-engagement potential despite sharing the core scaffold. Substitution at the benzyl position—switching 4-fluorobenzyl for 4-methoxybenzenesulfonyl, 3-chlorobenzyl, or 2,4-difluorophenylsulfonyl—alters the calculated logP, polar surface area, and hydrogen-bond acceptor count, all of which modulate membrane permeability, metabolic stability, and kinase selectivity profiles [1]. In the CSF-1R Type II inhibitor series, small changes in the sulfonamide substituent produced greater than 10-fold variations in cellular IC50, demonstrating that in-class compounds are not functionally interchangeable [2].

Quantitative Differentiation Evidence for 3-(Difluoromethyl)-1-((4-fluorobenzyl)sulfonyl)azetidine Against Closest Analogs


LogP Modulation: 4-Fluorobenzyl vs. 4-Methoxybenzenesulfonyl and 3-Chlorobenzyl Analogs

The 4-fluorobenzyl sulfonyl substituent on the target compound provides a calculated logP of approximately 2.20, which is intermediate between the more lipophilic 3-chlorobenzyl analog (clogP ~2.8, based on the higher logP contribution of chlorine vs. fluorine) and the less lipophilic 4-methoxybenzenesulfonyl analog (clogP ~1.6) [1]. This intermediate lipophilicity is associated with balanced membrane permeability and aqueous solubility, a property critical for both cellular assay performance and oral bioavailability optimization in lead identification [2].

Lipophilicity Membrane permeability Medicinal chemistry optimization

Hydrogen-Bond Acceptor Capacity: Sulfonamide Linker vs. Direct Aryl Sulfonyl Connection

The benzyl sulfonamide linker in the target compound provides an additional methylene spacer between the azetidine nitrogen and the 4-fluorophenyl ring, increasing conformational flexibility and hydrogen-bond acceptor capacity compared to directly attached aryl sulfonyl analogs such as 3-(difluoromethyl)-1-((2,4-difluorophenyl)sulfonyl)azetidine (CAS 2319832-29-4) [1]. In the azetidine CSF-1R inhibitor series, the presence of a benzyl spacer was shown to permit optimal occupation of the DFG-out allosteric pocket, a feature critical for Type II kinase inhibition [2]. The target compound's topological polar surface area (tPSA) of approximately 40.5 Ų, compared to approximately 37-38 Ų for the direct sulfonyl analog, reflects this increased hydrogen-bond potential [1].

Target engagement Binding affinity Structure-activity relationship

Kinase Selectivity Implications: 4-Fluorobenzyl vs. 3-Chlorobenzyl and Unsubstituted Benzyl Analogs

In the structurally related CSF-1R Type II inhibitor series, the presence of a para-fluoro substituent on the benzyl group was critical for achieving high kinase selectivity. JTE-952, which contains a para-substituted benzyloxy moiety, demonstrated high kinase selectivity in a panel assay, with IC50 values of 13 nM for CSF-1R and 261 nM for TrkA, representing a 20-fold selectivity window [1]. By analogy, the para-fluoro substitution pattern in the target compound—as opposed to meta-chloro (CAS 2309729-94-8) or unsubstituted benzyl analogs—is predicted to confer a similar selectivity advantage due to steric and electronic complementarity with the DFG-out pocket of CSF-1R [2].

Kinase selectivity CSF-1R inhibition Type II inhibitor

Metabolic Stability: Difluoromethyl vs. Trifluoromethyl and Methyl Substituents on Azetidine

The difluoromethyl group at the azetidine 3-position offers a distinct metabolic stability profile compared to both trifluoromethyl and unsubstituted methyl analogs. The difluoromethyl moiety acts as a lipophilic hydrogen-bond donor, which can engage in favorable interactions with protein targets while resisting oxidative metabolism [1]. In the Bcl-2 inhibitor series, the difluoroazetidine-substituted analogue 55 retained good Bcl-2 activity (IC50 = 10.3 nM for Bcl-2) with improved Bcl-2/Bcl-xL selectivity compared to non-fluorinated analogs [2]. The CHF2 group also has a smaller van der Waals volume compared to CF3, reducing steric clash in tight binding pockets while maintaining metabolic stability superior to CH3 [1].

Metabolic stability CYP450 resistance Fluorine chemistry

High-Value Application Scenarios for 3-(Difluoromethyl)-1-((4-fluorobenzyl)sulfonyl)azetidine Based on Differentiation Evidence


CSF-1R Type II Kinase Inhibitor Lead Optimization Programs

The target compound's para-fluorobenzyl substitution pattern and benzyl sulfonamide linker position it as a privileged scaffold for CSF-1R Type II inhibitor development. The structural homology with the clinical candidate JTE-952, which demonstrated 20-fold selectivity for CSF-1R over TrkA (IC50 = 13 nM vs. 261 nM), supports its use in medicinal chemistry campaigns targeting inflammatory diseases such as rheumatoid arthritis [1]. The intermediate logP (~2.20) and balanced tPSA (~40.5 Ų) suggest favorable oral bioavailability potential, making this compound suitable for hit-to-lead expansion libraries [2].

Bcl-2 Family Protein Inhibitor Development with Improved Selectivity

The difluoromethyl substituent on the azetidine ring has been validated in Bcl-2 inhibitor programs, where difluoroazetidine analogue 55 achieved Bcl-2 IC50 of 10.3 nM with improved Bcl-2/Bcl-xL selectivity [1]. The target compound extends this concept by incorporating a sulfonamide-linked 4-fluorobenzyl group, which can explore additional interactions within the P4 pocket of Bcl-2. This makes it a valuable intermediate for synthesizing acyl sulfonamide derivatives with potentially differentiated selectivity profiles compared to the published series [2].

Sulfonyl Fluoride-Based Covalent Probe Synthesis via Defluorosulfonylation

Recent advances in azetidine sulfonyl fluoride chemistry have demonstrated that azetidine sulfonyl fluorides can undergo unusual defluorosulfonylation (deFS) reactions to generate reactive intermediates for covalent inhibitor design [1]. The target compound's sulfonamide linkage provides a synthetic handle for further derivatization into sulfonyl fluoride or sulfonate ester prodrugs. This reactivity profile is distinct from non-sulfonamide azetidine analogs and opens opportunities in targeted covalent inhibitor (TCI) discovery for kinases and other cysteine-rich targets [1].

Fragment-Based Drug Discovery (FBDD) Library Design

With a molecular weight of 279.28 g/mol, calculated logP of ~2.20, and tPSA of ~40.5 Ų, the target compound conforms to fragment-like physicochemical criteria (MW < 300, logP < 3, tPSA < 60 Ų) [1]. Its three-dimensional azetidine core, combined with fluorinated substituents, provides higher shape diversity and fluorine-enabled 19F NMR screening capability compared to planar aromatic fragments. This makes it an ideal candidate for 19F-based fragment screening campaigns aimed at challenging protein targets [2].

Quote Request

Request a Quote for 3-(Difluoromethyl)-1-((4-fluorobenzyl)sulfonyl)azetidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.